propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Description
This compound, also identified as Sofosbuvir (CAS 1190307-88-0), is a nucleotide analog inhibitor targeting viral RNA polymerases. Its molecular formula is C₂₂H₂₉FN₃O₉P, with a molecular weight of 529.458 g/mol . Structurally, it features a 2,4-dioxopyrimidin-1-yl (uracil-like) base, a fluorinated methyloxolane ring, and a phenoxyphosphoryl-propanoate ester backbone. Sofosbuvir is clinically approved for hepatitis C virus (HCV) treatment, functioning as a prodrug that metabolizes into the active uridine triphosphate analog, inhibiting HCV NS5B polymerase .
Properties
Molecular Formula |
C22H31FN3O9P |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H31FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-9,13-14,16,18,20,28H,10-12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 |
InChI Key |
AUCMMBUJMPELAC-IAAJYNJHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2CCC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2CCC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential biological applications. Its unique structure incorporates several functional groups that may contribute to its biological activity, including a fluorine atom and a phosphonate moiety.
The molecular formula of this compound is with a molecular weight of 531.5 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction processes. These properties may influence its biological interactions and therapeutic potential .
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Enzyme Inhibition : The phosphonate group could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.
- Antioxidant Activity : The hydroxyl group might contribute to antioxidant properties, helping to mitigate oxidative stress.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally related to propan-2-yl (2S)-2... In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Immunomodulatory Effects
Research has suggested that related compounds may modulate immune responses. For instance, they can enhance the activity of immune cells such as macrophages and T-cells. This immunomodulatory effect could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study 1 : A study on a related phosphonate compound showed a 70% reduction in tumor size in animal models when administered at specific dosages.
- Case Study 2 : Clinical trials involving a derivative of this compound indicated improved immune response markers in patients with chronic infections.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H31FN3O9P |
| Molecular Weight | 531.5 g/mol |
| Anticancer Efficacy | IC50 < 10 µM (in vitro) |
| Immunomodulatory Activity | Increased cytokine production |
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C34H45FN4O13P2
- Molecular Weight : 798.7 g/mol
- IUPAC Name : propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-pyrimidin-1-yl)-4-fluoro-4-methyl-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate .
Structural Features
The compound features a complex arrangement that includes:
- A fluorinated oxolan ring contributing to its biological activity.
- A phosphoryl group , which is crucial for its interaction with biological targets.
- Multiple stereocenters that influence its pharmacodynamics and pharmacokinetics.
Antiviral Research
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is primarily investigated for its antiviral properties. It serves as a potential lead compound in the development of novel antiviral agents targeting RNA viruses such as hepatitis C and possibly other viral infections.
Case Study: Sofosbuvir Analogues
Research indicates that modifications to the Sofosbuvir structure can enhance antiviral efficacy and reduce resistance. Studies have shown that compounds with similar frameworks exhibit potent inhibition of viral replication in vitro .
Pharmaceutical Development
The compound's unique structural characteristics make it suitable for pharmaceutical formulation studies. Its solubility and stability profiles are critical for developing effective drug delivery systems.
Formulation Insights
Recent studies have focused on optimizing the formulation of propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-y]methoxy-phosphoryl]amino]propanoate to improve bioavailability and therapeutic outcomes .
Mechanistic Studies
Understanding the mechanism of action of this compound is vital for its application in therapeutic contexts. Research has shown that compounds similar to propan-2-yl (2S)-2-[...]-propanoate interact with viral polymerases and other key enzymes involved in viral replication.
Mechanistic Pathways
Studies utilizing biochemical assays have elucidated pathways through which the compound exerts its antiviral effects, providing insights into potential combination therapies that could enhance efficacy against resistant viral strains .
Data Tables
Comparison with Similar Compounds
Key Structural and Functional Differences
Nucleobase Modifications: Sofosbuvir uses a uracil derivative (2,4-dioxopyrimidin-1-yl), optimizing binding to HCV NS5B polymerase . Remdesivir and Compound R8 incorporate pyrrolotriazine or aminopyrrolotriazin-7-yl bases, enhancing activity against coronaviruses by mimicking ATP . The compound in features a purine base (2-amino-6-ethoxy-9H-purin-9-yl), likely targeting DNA polymerases in herpesviruses or poxviruses .
Sugar Ring Modifications :
- Sofosbuvir’s 4-fluoro-4-methyloxolane improves metabolic stability and resistance to enzymatic degradation .
- The compound in has a dichloro-hydroxyoxolane , which may alter RNA binding affinity due to increased electronegativity .
Ester Groups: Sofosbuvir’s isopropyl ester enhances oral bioavailability by facilitating intestinal absorption .
Stability and Reactivity
- Sofosbuvir’s fluoro-methyloxolane and ester groups confer stability in acidic environments (e.g., stomach pH), critical for oral dosing .
- The compound in ’s dichloro and thio-phosphoryl groups increase reactivity with thiol-containing enzymes, necessitating controlled handling to avoid oxidative byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

